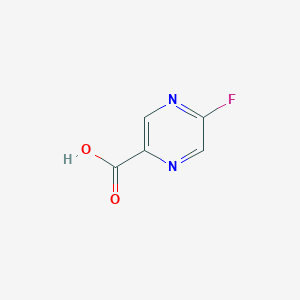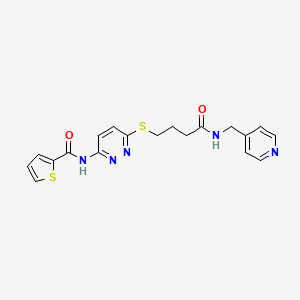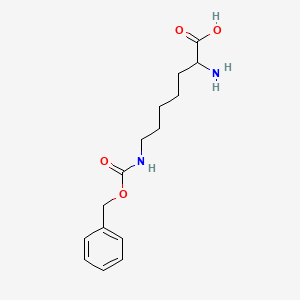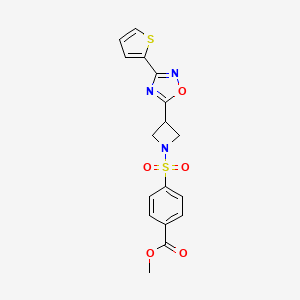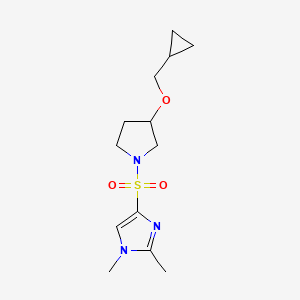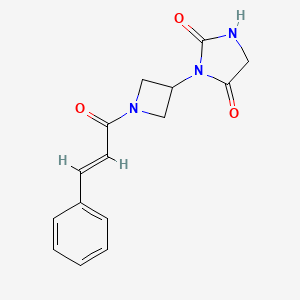
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a cyclic imide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, it has been found to exhibit potent antiviral activity against herpes simplex virus type 1 and 2.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. Additionally, it may interfere with viral replication by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects:
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione for lab experiments include its potent biological activities and its potential as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione needs to be further elucidated to understand its biological activities.
Métodos De Síntesis
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been synthesized through various methods, including the reaction of cinnamoyl chloride with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. Another method involves the reaction of cinnamoyl azide with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity.
Propiedades
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(7-6-11-4-2-1-3-5-11)17-9-12(10-17)18-14(20)8-16-15(18)21/h1-7,12H,8-10H2,(H,16,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVIHDCRRAZQY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

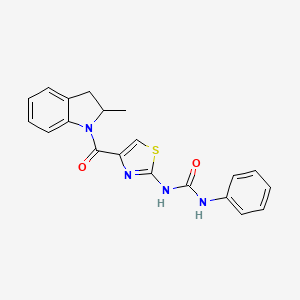
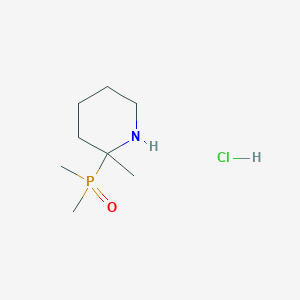

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)

